5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Description
5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl group at position 5 and a carboxamide moiety at position 2.
Properties
IUPAC Name |
5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h6-7H,2-5H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGZNCFWEXYIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents. One common method is the Gewald synthesis, which involves the reaction of a ketone or aldehyde with elemental sulfur and a nitrile in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Gewald synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the thiophene ring and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that compounds similar to 5-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown effectiveness against Mycobacterium tuberculosis and other pathogenic microorganisms. The structural characteristics of these compounds contribute to their ability to inhibit microbial growth effectively .
1.2 Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have demonstrated that tetrahydrobenzo[b]thiophene derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, a related compound was found to cause microtubule depolymerization and exhibited potent antiproliferative effects in cancer cell lines, highlighting the therapeutic promise of this chemical scaffold .
1.3 Anti-inflammatory Effects
Some studies suggest that compounds with a similar structure may possess anti-inflammatory properties. The modulation of inflammatory pathways can be crucial in treating conditions such as arthritis and other chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is vital for optimizing its biological activity. The following table summarizes key findings from various studies regarding modifications that enhance its therapeutic efficacy:
Case Studies
3.1 Synthesis and Evaluation
A series of studies synthesized various derivatives of tetrahydrobenzo[b]thiophene and evaluated their biological activities. For example, one study reported the synthesis of several amides derived from tetrahydrobenzo[b]thiophene that were tested for antimicrobial activity against Mycobacterium tuberculosis, demonstrating promising results with minimal inhibitory concentrations (MIC) comparable to established drugs .
3.2 Clinical Relevance
Another case study focused on the anticancer effects of tetrahydrobenzo[b]thiophene derivatives in vitro. The compounds were assessed for their ability to inhibit cell growth in several cancer cell lines, revealing significant antiproliferative activity and potential as lead compounds for further development .
Mechanism of Action
The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways critical for cancer cell survival. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
GDC-0834
- Structure: (R)-N-(3-(6-(4-(1,4-dimethyl-3-oxo-piperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide .
- Key Differences :
- A complex arylpiperazine substituent on the carboxamide nitrogen.
- Designed as a Bruton’s tyrosine kinase (BTK) inhibitor for rheumatoid arthritis.
- Higher molecular weight and polarity compared to the target compound, influencing pharmacokinetics (e.g., metabolic stability and oral bioavailability).
N-(4-(Dimethylamino)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide (Compound 14)
- Structure: Features a dimethylamino-phenyl group on the carboxamide .
- Key Differences: Simpler substituent (dimethylamino) vs. the ethyl group in the target compound. Lower synthetic yield (27%) due to challenges in coupling reactions . Potential for altered electronic effects, impacting binding to biological targets.
N-(2-(6-(Trifluoromethyl)pyridin-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide (Compound 38)
- Structure : Contains a trifluoromethylpyridine-ethyl chain on the carboxamide .
- Key Differences :
- Strong electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility.
- Demonstrates the versatility of the carboxamide position for introducing diverse pharmacophoric groups.
Physicochemical Properties
| Compound | logP | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | ~3.0* | 249.36 | Ethyl (C5), carboxamide (C2) |
| GDC-0834 | ~4.5 | 602.73 | Piperazine, pyrazinone, methyl |
| Compound 14 | 2.64 | 301.37 | Dimethylamino-phenyl, carboxamide |
| Compound 38 | ~3.8 | 368.40 | Trifluoromethylpyridine, carboxamide |
*Estimated based on analogs (e.g., Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has logP = 2.64 ).
Metabolic and Stability Considerations
- The ethyl group in the target compound may slow oxidative metabolism compared to methyl-substituted analogs (e.g., Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate) .
- Carboxamide derivatives generally exhibit better metabolic stability than ester analogs (e.g., ’s ethyl ester compound) due to resistance to esterase cleavage .
Biological Activity
5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.
- Molecular Formula : C12H15NOS
- Molecular Weight : 221.32 g/mol
- CAS Number : 40133-07-1
- Boiling Point : Not available
Biological Activity Overview
The biological activity of 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has been evaluated in several studies focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Microtubule Targeting : Compounds with similar scaffolds have been shown to induce microtubule depolymerization and inhibit tubulin assembly. In a study involving cancer cell lines MDA-MB-435 and others, compounds demonstrated IC50 values indicating effective inhibition of cancer cell proliferation at low concentrations (as low as 10 nM) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | MDA-MB-435 | 19 |
| Other derivatives | Various | 10 - 100 |
The mechanism by which these compounds exert their effects includes:
- Inhibition of Tubulin Assembly : Compounds have been shown to inhibit the binding of colchicine to tubulin by up to 99%, indicating a strong interaction with the microtubule dynamics essential for cell division .
- Cytotoxicity : The cytotoxic effects were evaluated using the sulforhodamine B assay, which confirmed that these compounds could effectively reduce cell viability in a dose-dependent manner .
Case Studies
- Antioxidant Properties : A study highlighted that certain derivatives exhibited antioxidant activities comparable to ascorbic acid, suggesting potential applications in oxidative stress-related diseases .
- Synthesis and Evaluation : The synthesis of novel heterocyclic compounds derived from 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene showed promising results against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines .
Q & A
Q. What are the common synthetic routes for preparing 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via multi-step protocols, often starting with the Gewald reaction to construct the tetrahydrobenzo[b]thiophene core. Key steps include:
- Cyclization : Reacting ketones (e.g., 4-piperidone derivatives) with sulfur and malononitrile under basic ionic liquid catalysis (e.g., (bmIm)OH) at 60°C to form 2-aminothiophene intermediates .
- Functionalization : Introducing the ethyl and carboxamide groups via nucleophilic substitution or amidation. For example, coupling 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid with amines using carbodiimides or phosphonium salts .
- Optimization : Solvent choice (DMF or DMSO enhances solubility) and temperature control (60–80°C) are critical for yield (typically 50–85%) and purity. Column chromatography (e.g., dichloromethane/ethyl acetate gradients) is used for purification .
Q. How can researchers characterize the structural and purity attributes of 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., ethyl group δ ~1.35 ppm, aromatic protons δ 7.60–7.40 ppm) and carbon types (e.g., carbonyl carbons δ ~166 ppm) .
- IR Spectroscopy : Confirm functional groups via C=O (1680–1700 cm), N-H (3300 cm), and S-C (600–700 cm) stretches .
- Mass Spectrometry : HRMS validates molecular weight (e.g., calculated m/z 301.1369 vs. observed 301.1379) .
- HPLC : Reverse-phase HPLC with MeCN:HO gradients (30% → 100%) ensures >95% purity .
Advanced Research Questions
Q. How can computational methods predict the metabolic stability of 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies for sites prone to oxidation (e.g., sulfur atoms in the thiophene ring) .
- Molecular Docking : Simulate interactions with metabolic enzymes (e.g., human aldehyde oxidase) to predict regioselective metabolism .
- In Silico ADMET Tools : Use software like SwissADME to estimate metabolic pathways (e.g., CYP450-mediated oxidation) and half-life .
Q. What experimental approaches elucidate the structure-activity relationships (SAR) of this compound in antibacterial applications?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replacing ethyl with methyl or phenyl groups) and evaluate minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .
- Mechanistic Assays :
- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes .
- Enzyme Inhibition : Test inhibition of bacterial dihydrofolate reductase (DHFR) via spectrophotometric assays .
- SAR Table :
| Derivative | R-Group | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
|---|---|---|---|
| Parent | Ethyl | 8 | 64 |
| Analog 1 | Methyl | 16 | 128 |
| Analog 2 | Phenyl | 4 | 32 |
Data adapted from antibacterial screening in .
Q. What strategies can resolve contradictions in reported biological activity data for derivatives across studies?
Methodological Answer:
- Standardized Assays : Replicate experiments using consistent bacterial strains (e.g., ATCC controls) and growth conditions (e.g., Mueller-Hinton broth) .
- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., compare with reported CCDC entries) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in IC values from multiple studies .
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
Methodological Answer:
- Salt Formation : React with HCl or sodium to form water-soluble salts .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability .
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to improve pharmacokinetic profiles .
Notes for Replicability:
- Always report reaction yields, purification methods, and spectroscopic data (e.g., NMR shifts, HRMS m/z) to enable replication .
- Cross-validate biological activity using orthogonal assays (e.g., MIC + time-kill curves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
